molecular formula C18H24F3N7O2 B4525210 C18H24F3N7O2

C18H24F3N7O2

Cat. No.: B4525210
M. Wt: 427.4 g/mol
InChI Key: DOXPNIJSSFJCAZ-UHFFFAOYSA-N
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Description

The compound with the molecular formula “C18H24F3N7O2” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “C18H24F3N7O2” typically involves multi-step organic reactions. One common synthetic route includes the formation of key intermediates through nucleophilic substitution reactions, followed by coupling reactions to introduce the trifluoromethyl groups. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods: In an industrial setting, the production of “this compound” may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule. These reactions are typically conducted in the presence of bases like sodium hydroxide.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, “C18H24F3N7O2” is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: The compound’s biological applications include its use as a probe in biochemical assays to study enzyme activity and protein interactions. Its trifluoromethyl groups enhance its stability and bioavailability, making it a valuable tool in biological research.

Medicine: In medicine, “this compound” is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is crucial.

Industry: Industrially, the compound is utilized in the development of advanced materials, such as polymers and coatings, where its unique chemical properties contribute to enhanced performance and durability.

Mechanism of Action

The mechanism by which “C18H24F3N7O2” exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity. Upon binding to its target, the compound can modulate the activity of the enzyme or receptor, leading to downstream effects that are beneficial for therapeutic or industrial applications.

Comparison with Similar Compounds

    C17H22F3N7O2: This compound is structurally similar but lacks one carbon atom, which may affect its reactivity and applications.

    C18H24F2N7O2: This compound has one less fluorine atom, potentially altering its electron-withdrawing properties and overall stability.

Uniqueness: The presence of three trifluoromethyl groups in “C18H24F3N7O2” distinguishes it from similar compounds, providing it with unique electronic properties that enhance its reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N7O2/c19-18(20,21)17-24-23-14-1-2-15(25-28(14)17)27-6-3-13(4-7-27)16(29)22-5-8-26-9-11-30-12-10-26/h1-2,13H,3-12H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXPNIJSSFJCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCN2CCOCC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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